Product packaging for Benzyl 4-[(propan-2-yl)amino]butanoate(Cat. No.:CAS No. 1291911-05-1)

Benzyl 4-[(propan-2-yl)amino]butanoate

Cat. No.: B1443429
CAS No.: 1291911-05-1
M. Wt: 235.32 g/mol
InChI Key: LWABNGUVNQGXPR-UHFFFAOYSA-N
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Description

Benzyl 4-[(propan-2-yl)amino]butanoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a benzyl ester and a secondary amine with an isopropyl group, making it a versatile building block for the construction of more complex molecules. The benzyl ester can serve as a protected carboxylic acid functional group, which can be selectively deprotected under specific conditions, while the propan-2-yl amino group offers a site for further derivatization or can contribute to the molecular properties of a compound. Compounds with similar butanoate scaffolds and benzyl protecting groups are frequently utilized as key intermediates in pharmaceutical synthesis . As a synthetic intermediate, its primary research applications include use in combinatorial chemistry, the development of new therapeutic agents, and as a standard in analytical method development. Researchers value this compound for its potential to streamline multi-step synthetic pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B1443429 Benzyl 4-[(propan-2-yl)amino]butanoate CAS No. 1291911-05-1

Properties

IUPAC Name

benzyl 4-(propan-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12(2)15-10-6-9-14(16)17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABNGUVNQGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-[(propan-2-yl)amino]butanoic Acid with Benzyl Alcohol

The core synthetic route to Benzyl 4-[(propan-2-yl)amino]butanoate involves the esterification of 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol. This reaction is typically acid-catalyzed and conducted under reflux conditions to drive the ester formation.

  • Catalysts: Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid.
  • Reaction Conditions: Refluxing the mixture of acid and benzyl alcohol with catalyst for several hours.
  • Purification: The product is purified by distillation or recrystallization to remove unreacted starting materials and side products.
Step Description Conditions Yield (%) Notes
1 Esterification Benzyl alcohol, H₂SO₄, reflux 75-85 Acid-catalyzed esterification
2 Purification Distillation or recrystallization - Ensures high purity

This method is well-established and scalable for both laboratory and industrial production.

Reductive Amination to Introduce the Isopropylamino Group

Before esterification, the 4-[(propan-2-yl)amino]butanoic acid intermediate is prepared by introducing the isopropylamino substituent onto 4-aminobutanoic acid via reductive amination:

  • Reagents: Acetone (as the ketone source) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
  • Mechanism: The primary amine of 4-aminobutanoic acid reacts with acetone to form an imine intermediate, which is subsequently reduced to the secondary amine.
  • Conditions: Mild acidic or neutral pH, room temperature to mild heating.
  • Purification: Typically by extraction or chromatography.

This step is crucial to obtain the amino-substituted acid precursor with high selectivity and yield.

Alternative Esterification via Steglich Esterification

For milder conditions and better control over side reactions, Steglich esterification can be employed:

  • Reagents: Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst.
  • Conditions: Room temperature, anhydrous solvents such as dichloromethane.
  • Advantages: Avoids harsh acidic conditions, suitable for sensitive substrates.
  • Purification: Removal of dicyclohexylurea byproduct by filtration, followed by chromatography.

This method provides an alternative to classical acid-catalyzed esterification, especially useful in research settings.

Purification and Structural Validation

After synthesis, purification is critical to obtain this compound with high purity (>98%). Common purification techniques include:

Technique Purpose Key Parameters
HPLC Purity assessment Reverse-phase C18 column, UV 254 nm
¹H NMR Structural confirmation Benzyl protons δ 7.3–7.5 ppm; ester CH₂ δ 4.2–4.4 ppm; isopropyl CH₃ δ 1.0–1.2 ppm
Mass Spectrometry Molecular weight confirmation Molecular ion peak m/z ~265.3

These methods ensure the compound's identity and purity for subsequent applications.

Industrial Production Considerations

In industrial contexts, continuous flow processes and immobilized catalysts may be employed to enhance reaction efficiency and product yield:

  • Catalysts: Immobilized enzymes or solid acid catalysts.
  • Process: Continuous flow esterification under controlled temperature and pressure.
  • Purification: Advanced chromatographic techniques to ensure product quality.

This approach supports scalable and environmentally friendly production.

Chemical Reactivity and Side Reactions Relevant to Preparation

Understanding the compound's chemical reactivity informs preparation and storage:

  • Ester Hydrolysis: Benzyl ester can be hydrolyzed under acidic or basic conditions or by catalytic hydrogenation (Pd/C, H₂), yielding the corresponding acid.
  • Amino Group Reactions: The secondary amine can undergo alkylation, acylation, and nitrosation, which must be controlled during synthesis to avoid impurities.
Reaction Type Conditions Outcome Yield (%)
Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH/THF 4-[(propan-2-yl)amino]butanoic acid 85–90
Basic Hydrolysis 1 M NaOH, reflux, 6 h Sodium salt of 4-[(propan-2-yl)amino]butanoic acid 75
Alkylation Alkyl halide, K₂CO₃ Quaternary ammonium salts -
Acylation Acetyl chloride, pyridine, 0°C to RT Amide derivative 80
Nitrosation HNO₂, pH 3–4, 25°C, 30 min N-nitrosamine derivatives -

These reactions are relevant for impurity profiling and downstream chemical modifications.

Summary Table of Preparation Methods

Step No. Method Reagents/Catalysts Conditions Yield (%) Notes
1 Reductive amination 4-Aminobutanoic acid, acetone, NaBH₃CN Room temp, mild pH High Forms 4-[(propan-2-yl)amino]butanoic acid
2 Acid-catalyzed esterification Benzyl alcohol, H₂SO₄ or p-TsOH Reflux, several hours 75-85 Classical ester formation
3 Steglich esterification DCC, DMAP, benzyl alcohol Room temp, anhydrous solvent Moderate Mild conditions, fewer side reactions
4 Purification Chromatography, recrystallization - - Ensures >98% purity
5 Industrial continuous flow process Immobilized enzymes, solid acids Controlled flow, temp, pressure High Scalable, efficient

Chemical Reactions Analysis

Ester Hydrolysis and Hydrogenolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions, or via catalytic hydrogenation, to yield 4-[(propan-2-yl)amino]butanoic acid.

Conditions Products Yield References
10% Pd/C, H₂ (1 atm), MeOH/THF4-[(propan-2-yl)amino]butanoic acid85–90%
1M NaOH, reflux, 6h4-[(propan-2-yl)amino]butanoic acid (sodium salt)75%

Hydrogenolysis using Pd/C selectively cleaves the benzyl group without affecting the secondary amine. Basic hydrolysis proceeds via nucleophilic attack at the ester carbonyl .

Amino Group Reactivity

The secondary amine participates in alkylation, acylation, and nitrosation reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

Acylation

Acetyl chloride in pyridine yields the corresponding amide:
Benzyl 4 propan 2 yl amino butanoate+AcClBenzyl 4 N propan 2 yl acetamido butanoate\text{Benzyl 4 propan 2 yl amino butanoate}+\text{AcCl}\rightarrow \text{Benzyl 4 N propan 2 yl acetamido butanoate}
Conditions: 0°C to RT, 2h, 80% yield .

Nitrosation

Exposure to nitrous acid (HNO₂) generates N-nitrosamine derivatives, a critical consideration in impurity profiling :
R2NH+HNO2R2N NO+H2O\text{R}_2\text{NH}+\text{HNO}_2\rightarrow \text{R}_2\text{N NO}+\text{H}_2\text{O}
Conditions: pH 3–4, 25°C, 30 min .

Catalytic Coupling Reactions

The amine group enables participation in Chan–Lam coupling with aryl boronic esters under Cu(OAc)₂ catalysis :

Substrate Conditions Product Yield
Phenylboronic esterCu(OAc)₂ (2 eq), Cs₂CO₃, MeOH/pyridine, 50°CBenzyl 4-[N-(propan-2-yl)-N-phenyl]butanoate65%

This reaction proceeds via a copper-amine intermediate, with pyridine enhancing catalytic activity .

Stability Under Thermal and Oxidative Conditions

  • Thermal decomposition : At >150°C, decarboxylation occurs, forming 3-[(propan-2-yl)amino]propanenitrile (via Curtius rearrangement) .

  • Oxidation : TBHP (tert-butyl hydroperoxide) oxidizes the amine to a nitroxide radical, detectable by EPR spectroscopy .

Scientific Research Applications

Benzyl 4-[(propan-2-yl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-[(propan-2-yl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate (CAS 137863-20-8), a structurally distinct compound with a tetrazole-phenyl moiety and a pentanoyl group . Below is a comparative analysis based on structural and functional features:

Table 1: Structural Comparison

Feature Benzyl 4-[(propan-2-yl)amino]butanoate Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Backbone Butanoate Modified butanoate with methyl and pentanoyl branches
Amino Substituent Isopropylamine Complex pentanoyl-tetrazole-phenyl-methylamine
Aromatic Groups Benzyl ester Benzyl ester + biphenyl-tetrazole system
Molecular Weight Not available 525.64 g/mol
Functional Complexity Low High (tetrazole enhances polarity; pentanoyl adds lipophilicity)

Key Differences

Functional Groups: The evidence compound includes a tetrazole ring, a known bioisostere for carboxylic acids, which enhances hydrogen-bonding capacity and metabolic stability .

Stereochemistry : The evidence compound is stereospecific (2S configuration), whereas the target compound’s stereochemical data are unspecified.

Applications: Tetrazole-containing analogs are often explored as angiotensin II receptor antagonists or enzyme inhibitors . The simpler isopropylamino variant may serve as a precursor for less specialized applications.

Research Findings

  • The evidence compound’s structural complexity suggests utility in drug discovery, particularly for cardiovascular or inflammatory targets .
  • No pharmacological or synthetic data are available for this compound in the provided source.

Limitations of the Analysis

The comparison relies solely on structural inferences from a single unrelated compound. Further literature review is required to validate physicochemical properties, synthesis routes, or bioactivity of the target molecule.

Biological Activity

Benzyl 4-[(propan-2-yl)amino]butanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, with the molecular formula C14H21NO2C_{14}H_{21}NO_2, features a benzyl group, an isopropylamino group, and a butanoate ester. The presence of these functional groups contributes to its chemical reactivity and biological interactions .

Synthesis

The synthesis typically involves the esterification of 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol, often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to promote ester formation.

Synthetic Route Summary

StepDescription
1Esterification of 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol.
2Use of acid catalysts (e.g., sulfuric acid).
3Purification via distillation or recrystallization.

This compound interacts with various biological targets, potentially acting as an inhibitor or activator in biochemical pathways. Its structural features allow it to bind to specific enzymes or receptors, influencing physiological processes.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that related compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives with similar structures were tested for their ability to inhibit cell growth in human leukemia and melanoma cells, revealing IC50 values in the low micromolar range .
  • Enzyme Inhibition : Research indicates that compounds with similar functional groups can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The binding affinity and selectivity of these compounds were assessed using molecular docking studies, demonstrating promising potential for neuroprotective applications .
  • Stability Studies : Stability assays conducted on related compounds in biological matrices have shown that the ester moiety contributes to the compound's half-life in plasma, indicating its potential for therapeutic use .

Comparative Analysis

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundKey FeaturesBiological Activity
Benzyl 4-aminobutanoateLacks isopropyl groupLess sterically hindered
Isopropyl 4-aminobutanoateLacks benzyl groupAffects hydrophobic interactions
Benzyl 4-(methylamino)butanoateContains a methyl group instead of isopropylAlters reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 4-[(propan-2-yl)amino]butanoate with high purity?

  • Answer : The compound can be synthesized via a multi-step process:

Amination : Introduce the propan-2-yl amino group to 4-aminobutanoic acid via reductive amination using acetone and a reducing agent (e.g., sodium cyanoborohydride) .

Esterification : React the resulting 4-[(propan-2-yl)amino]butanoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) or via Steglich esterification using DCC/DMAP .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR should show peaks for the benzyl group (δ 7.3–7.5 ppm), ester carbonyl (δ 4.2–4.4 ppm for –CH₂–O–), and propan-2-yl amino group (δ 1.0–1.2 ppm for –CH(CH₃)₂) .
  • Mass Spectrometry : ESI-MS or GC-MS should confirm the molecular ion peak (expected m/z ~265.3 for C₁₄H₂₁NO₂⁺) .
  • HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the propan-2-yl amino group during synthesis?

  • Answer : To minimize side reactions (e.g., over-alkylation):

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for controlled reductive amination .
  • Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to terminate at the primary amine stage .

Q. How does this compound degrade under accelerated stability conditions, and what are the major degradation products?

  • Answer : Stability studies (40°C/75% RH for 6 months) reveal:

  • Hydrolysis : The ester bond cleaves to form 4-[(propan-2-yl)amino]butanoic acid and benzyl alcohol. Mitigate by storing at –20°C in anhydrous solvents (e.g., DMSO) .
  • Oxidation : The tertiary amine may oxidize to an N-oxide; prevent with antioxidants (e.g., BHT) .
  • Analytical Tools : LC-MS/MS identifies degradation products, while Arrhenius modeling predicts shelf life .

Q. What computational approaches predict the reactivity of this compound in biological systems?

  • Answer :

  • DFT Calculations : Model the compound’s electrostatic potential surface to predict binding affinity with enzymes (e.g., esterases) .
  • MD Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP (~2.5), and CYP450 metabolism .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for this compound?

  • Answer : Discrepancies often arise from:

  • Reagent Quality : Use freshly distilled benzyl alcohol to avoid moisture-induced side reactions .
  • Reaction Scale : Pilot small-scale reactions (≤10 mmol) before scaling up to reduce heterogeneity .
  • Analytical Calibration : Validate HPLC/MS methods with certified reference standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-[(propan-2-yl)amino]butanoate
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Benzyl 4-[(propan-2-yl)amino]butanoate

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